Piperazin-2-ylmethanol dihydrochloride

Description

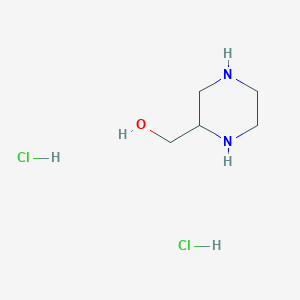

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperazin-2-ylmethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.2ClH/c8-4-5-3-6-1-2-7-5;;/h5-8H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSXUBVXZCCDHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558481 | |

| Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122323-87-9 | |

| Record name | (Piperazin-2-yl)methanol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (piperazin-2-yl)methanol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Piperazin-2-ylmethanol dihydrochloride synthesis from serine

An In-depth Technical Guide to the Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride from Serine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, serving as a key scaffold in the synthesis of various biologically active compounds. Its stereochemistry is crucial for specific interactions with biological targets, making enantiomerically pure synthesis essential. This technical guide provides a comprehensive overview of a synthetic route to (S)-Piperazin-2-ylmethanol dihydrochloride, starting from the readily available and optically pure amino acid, (S)-serine. This document details the multi-step synthetic pathway, including protection, cyclization, reduction, and deprotection strategies. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate replication and adaptation by researchers in drug discovery and development.

Introduction

The piperazine moiety is a privileged scaffold in drug design, present in numerous approved pharmaceuticals.[1] Chiral substitution on the piperazine ring, particularly at the C-2 position, allows for the creation of stereospecific ligands that can enhance potency and reduce off-target effects.[2] (S)-Piperazin-2-ylmethanol, with its defined stereocenter and versatile hydroxymethyl and secondary amine functionalities, is a key intermediate for compounds targeting a range of receptors and enzymes.

This guide details a robust synthetic pathway starting from (S)-serine, a cost-effective chiral pool starting material. The strategy involves the construction of a piperazinedione intermediate followed by reduction and final salt formation.

Overall Synthetic Pathway

The synthesis transforms (S)-serine into the target compound through a sequence of six principal steps. The strategy begins with the protection of the amine and carboxylic acid groups of serine. The protected serine is then converted into a chloroacetamide, which undergoes intramolecular cyclization with a primary amine (e.g., benzylamine) to form a chiral piperazinedione. Subsequent reduction of the amide functionalities yields the piperazine ring. Finally, removal of the protecting groups and treatment with hydrochloric acid affords the desired (S)-Piperazin-2-ylmethanol dihydrochloride.

Caption: Multi-step synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride from (S)-Serine.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis.

Step 1: Synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester

This initial step involves the protection of both the amine and carboxylic acid functionalities of (S)-serine to prevent unwanted side reactions in subsequent steps. The amine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified.[3]

Protocol:

-

An ice-cold solution of L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared with magnetic stirring.[3]

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.36 mol) in dioxane (280 mL) is added to the serine solution. The mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[3]

-

After reaction completion, the mixture is cooled, and the pH is adjusted to ~2-3 with cold 1 N HCl. The product, N-Boc-L-serine, is extracted with ethyl acetate.

-

To a cold solution of the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (0.176 mol) is added.[3]

-

After stirring for 10 minutes in an ice-water bath, methyl iodide (0.32 mol) is added, and stirring continues at 0°C for 30 minutes, then at room temperature for an additional hour.[3]

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water. The organic phase is washed with brine, dried over magnesium sulfate, and concentrated to yield N-Boc-L-serine methyl ester as an oil.[3]

Step 2: Synthesis of the Chloroacetamide Intermediate

The protected serine methyl ester is converted into a chloroacetamide. This is a key intermediate for the subsequent cyclization. A common method involves deprotection of the Boc group followed by acylation with chloroacetyl chloride.

Protocol:

-

N-Boc-L-serine methyl ester is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) is added at 0°C to remove the Boc protecting group. The reaction is stirred until completion (monitored by TLC).

-

The solvent is removed under reduced pressure to yield (S)-serine methyl ester as a salt.

-

The crude serine methyl ester is dissolved in DCM, and a base such as triethylamine (TEA) is added at 0°C.

-

Chloroacetyl chloride is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the chloroacetamide derivative.

Step 3: Cyclization to form (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

The key ring-forming step involves the reaction of the chloroacetamide with a primary amine, such as benzylamine, which acts as a nucleophile to displace the chloride and subsequently cyclize to form the piperazinedione ring structure.[4]

Protocol:

-

The chloroacetamide intermediate from the previous step is dissolved in a suitable solvent like ethanol.[2]

-

Benzylamine is added to the solution, along with a non-nucleophilic base (e.g., potassium carbonate) to scavenge the HCl byproduct.

-

The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC or LC-MS).[2]

-

Upon cooling, the product may precipitate. The solid is collected by filtration, or the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the bicyclic piperazinedione.

Step 4: Reduction of the Piperazinedione

The amide carbonyls of the piperazinedione are reduced to methylene groups using a powerful reducing agent like lithium aluminum hydride (LAH) to form the piperazine ring.[2]

Protocol:

-

A suspension of lithium aluminum hydride (LAH) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of the piperazinedione from the previous step in anhydrous THF is added dropwise to the LAH suspension at 0°C.

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reduction is complete.[2]

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude (S)-(4-benzylpiperazin-2-yl)methanol.[2]

Step 5: N-Debenzylation via Catalytic Hydrogenation

The benzyl protecting group on the N-4 position is removed to yield the free secondary amine. This is typically achieved by catalytic hydrogenation.[5]

Protocol:

-

The crude (S)-(4-benzylpiperazin-2-yl)methanol is dissolved in methanol (MeOH).[5]

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.[5]

-

The mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for several hours.[5]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to give the crude (S)-Piperazin-2-ylmethanol as the free base.

Step 6: Formation of the Dihydrochloride Salt

The final step is the conversion of the purified (S)-Piperazin-2-ylmethanol free base into its more stable and handleable dihydrochloride salt.

Protocol:

-

The crude (S)-Piperazin-2-ylmethanol is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride (HCl) in a solvent like diethyl ether or dioxane (typically 2 equivalents) is added dropwise with stirring.

-

The dihydrochloride salt precipitates from the solution.

-

The solid is collected by suction filtration, washed with cold diethyl ether, and dried in a vacuum oven to yield pure (S)-Piperazin-2-ylmethanol dihydrochloride.[1]

Data Presentation

Table 1: Summary of Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Purpose |

| (S)-Serine | C₃H₇NO₃ | 105.09 | Chiral Starting Material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | N-Boc Protection |

| Methyl Iodide | CH₃I | 141.94 | Esterification |

| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Acylation |

| Benzylamine | C₇H₉N | 107.15 | Cyclization Reagent |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Reducing Agent |

| Palladium on Carbon (10%) | Pd/C | 106.42 (Pd) | Hydrogenation Catalyst |

| Hydrogen Chloride | HCl | 36.46 | Salt Formation |

Table 2: Summary of Reaction Conditions and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |

| 1 | Protection & Esterification | (Boc)₂O, MeI, K₂CO₃ | Dioxane, DMF | 0°C to RT | ~5-6 h | ~86%[3] |

| 2 | Chloroacetylation | Chloroacetyl chloride, TEA | DCM | 0°C to RT | Overnight | High |

| 3 | Cyclization | Benzylamine, K₂CO₃ | Ethanol | Reflux | Several h | Moderate-Good |

| 4 | Reduction | LiAlH₄ | THF | Reflux | Several h | Good |

| 5 | Debenzylation | H₂, 10% Pd/C | Methanol | RT | ~3 h | ~92%[5] |

| 6 | Salt Formation | HCl | Ethanol/Ether | 0°C | <1 h | Quantitative |

| Note: Yields can vary based on reaction scale and purification efficiency. |

Workflow and Process Visualization

A typical experimental workflow for any of the synthetic steps described above involves a sequence of reaction, workup, and purification.

Caption: A generalized workflow for a single synthetic step.

Conclusion

The synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride from (S)-serine is a reliable and scalable process. The route leverages common and well-understood organic transformations, making it accessible for most chemistry laboratories. By carefully controlling reaction conditions and purification procedures at each stage, the desired chiral building block can be obtained in high purity and good overall yield. This guide provides the necessary technical details to enable researchers to synthesize this important intermediate for applications in drug discovery and development.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Preparation of Racemic Piperazin-2-ylmethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of racemic piperazin-2-ylmethanol dihydrochloride. This valuable building block is frequently utilized in the development of novel pharmaceutical agents. This document details the primary synthetic routes, including experimental protocols and data, to facilitate its practical application in a laboratory setting.

Introduction

Piperazin-2-ylmethanol and its derivatives are important structural motifs in medicinal chemistry. The presence of the piperazine ring offers favorable pharmacokinetic properties, while the hydroxymethyl group provides a key handle for further chemical modifications. The dihydrochloride salt form ensures stability and enhances solubility. This guide will focus on the most common and practical synthetic pathway commencing from racemic piperazine-2-carboxylic acid.

Primary Synthetic Pathway: Reduction of Piperazine-2-carboxylic Acid

The most prevalent and economically viable method for the synthesis of racemic piperazin-2-ylmethanol is the reduction of the corresponding carboxylic acid. This multi-step process involves the protection of the piperazine nitrogens, reduction of the carboxylic acid moiety, and subsequent deprotection to yield the desired product, which is then converted to its dihydrochloride salt.

A general workflow for this synthetic approach is outlined below:

Caption: Synthetic workflow for Racemic this compound.

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic Acid

The initial step involves the protection of the secondary amine functionalities of piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc anhydride). This is crucial to prevent side reactions during the subsequent reduction step.

Experimental Protocol:

To a solution of racemic piperazine-2-carboxylic acid in a mixture of water and a suitable organic solvent such as dichloromethane, sodium hydroxide is added portion-wise at 0 °C to maintain a basic pH. A solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same organic solvent is then added slowly to the reaction mixture. The reaction is allowed to stir at room temperature for 12-16 hours to ensure complete protection. Following the reaction, an acidic workup is performed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1,4-Di-Boc-piperazine-2-carboxylic acid.[1]

| Parameter | Value |

| Starting Material | Racemic Piperazine-2-carboxylic Acid |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide |

| Solvent | Water/Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Workup | Acidic wash |

Step 2: Reduction of 1,4-Di-Boc-piperazine-2-carboxylic acid

The protected carboxylic acid is then reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid in anhydrous tetrahydrofuran (THF) is prepared. The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) in THF is added slowly and carefully to the reaction mixture. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting aluminum salts are filtered off, and the filter cake is washed with THF. The combined filtrates are concentrated under reduced pressure to obtain crude (1,4-Di-Boc-piperazin-2-yl)methanol.[1]

| Parameter | Value |

| Starting Material | 1,4-Di-Boc-piperazine-2-carboxylic acid |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | Several hours |

| Workup | Quenching with H₂O and NaOH, filtration |

Step 3: Deprotection of (1,4-Di-Boc-piperazin-2-yl)methanol

The Boc protecting groups are removed under acidic conditions to yield the free racemic piperazin-2-ylmethanol.

Experimental Protocol:

The crude (1,4-Di-Boc-piperazin-2-yl)methanol is dissolved in a suitable solvent such as ethanol or dichloromethane. An excess of hydrochloric acid (either as a solution in a solvent like ethanol or as gaseous HCl) is added to the solution. The reaction mixture is stirred at room temperature for several hours until the deprotection is complete, which can be monitored by TLC. After completion, the solvent is typically removed under reduced pressure to yield the crude piperazin-2-ylmethanol, often as its dihydrochloride salt directly.[1] For isolation of the free base, a basic workup would be required, followed by extraction with an organic solvent.[1]

| Parameter | Value |

| Starting Material | (1,4-Di-Boc-piperazin-2-yl)methanol |

| Reagent | Hydrochloric Acid (HCl) |

| Solvent | Ethanol or Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | Several hours |

| Workup | Evaporation of solvent (for dihydrochloride salt) |

Step 4: Formation of Racemic this compound

If the free base of piperazin-2-ylmethanol is isolated after deprotection, it can be converted to the dihydrochloride salt.

Experimental Protocol:

The crude racemic piperazin-2-ylmethanol is dissolved in a suitable solvent like methanol or isopropanol. The solution is cooled in an ice bath, and a solution of hydrochloric acid in an appropriate solvent (e.g., methanolic HCl) is added until the pH is acidic (pH ~2). The precipitated crystalline dihydrochloride salt is then collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.[2]

| Parameter | Value |

| Starting Material | Racemic Piperazin-2-ylmethanol |

| Reagent | Hydrochloric Acid (methanolic solution) |

| Solvent | Methanol or Isopropanol |

| Reaction Temperature | 0 °C |

| Workup | Filtration and drying |

Alternative Synthetic Approaches

While the reduction of piperazine-2-carboxylic acid is a common method, other synthetic strategies have also been reported, particularly for chiral derivatives which can be adapted for a racemic synthesis.

Synthesis from Serine Derivatives

One reported method involves the synthesis of substituted 2-hydroxymethyl piperazines starting from serine methyl ester hydrochloride and N-Boc-L-amino acids.[3][4] This multi-step process involves condensation, deprotection, cyclization, and reduction.[3][4] While this method is primarily aimed at producing chiral compounds, the use of racemic starting materials would yield the racemic product.

The logical relationship for this alternative synthesis is as follows:

Caption: Alternative synthesis route from serine derivatives.

Characterization Data

The final product, racemic this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₅H₁₄Cl₂N₂O |

| Molecular Weight | 189.08 g/mol |

| Appearance | Solid |

| Purity | Typically >96% |

Note: Specific spectral data (NMR, IR, MS) should be acquired for each synthesized batch to confirm the structure.

Conclusion

The preparation of racemic this compound is a key process for the synthesis of various pharmaceutically active molecules. The most direct and scalable approach involves the protection of racemic piperazine-2-carboxylic acid, followed by reduction and deprotection to form the desired alcohol, which is then converted to its stable dihydrochloride salt. This guide provides a detailed framework of the necessary experimental procedures and expected outcomes to aid researchers in the successful synthesis of this important chemical intermediate.

References

Piperazin-2-ylmethanol Dihydrochloride: A Chiral Catalyst for Innovation in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is paramount. Chiral building blocks are indispensable tools in this endeavor, enabling the synthesis of enantiomerically pure molecules that can interact with biological targets with precision. Among these, Piperazin-2-ylmethanol dihydrochloride has emerged as a versatile and valuable scaffold. Its inherent chirality, coupled with the reactive functionalities of the piperazine ring and the primary alcohol, provides a unique platform for the design and synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications as a chiral building block, with a focus on its role in the development of ligands for the sigma-1 receptor, a promising target for a range of neurological disorders.

Physicochemical Properties

This compound is a stable, solid compound. It is commercially available as a racemic mixture and as its individual (R) and (S) enantiomers. The dihydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₅H₁₄Cl₂N₂O | [1][2] |

| Molecular Weight | 189.08 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1][2] |

| Storage Temperature | 4°C, protect from light | |

| Solubility | Soluble in water and other polar solvents like ethanol and methanol.[3][4] |

Synthesis of Chiral this compound

The enantioselective synthesis of (S)- and (R)-Piperazin-2-ylmethanol is crucial for its application as a chiral building block. A common and effective strategy involves the use of chiral starting materials, such as amino acids. The following is a representative synthetic approach starting from (S)-serine to yield (S)-Piperazin-2-ylmethanol. The corresponding (R)-enantiomer can be synthesized using (R)-serine.

Experimental Protocol: Synthesis of (S)-Piperazin-2-ylmethanol from (S)-Serine

This protocol outlines a multi-step synthesis adapted from literature procedures for the preparation of chiral piperazine derivatives.[5]

Step 1: Protection of (S)-Serine Methyl Ester

-

To a solution of (S)-serine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine (TEA) (2.2 equivalents) at 0 °C to neutralize the hydrochloride.

-

Slowly add benzyl chloroformate (CbzCl) (1.1 equivalents) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Cbz-(S)-serine methyl ester.

Step 2: Formation of the Chloroacetamide

-

Treat the N-Cbz-(S)-serine methyl ester with thionyl chloride to form the corresponding acid chloride.

-

React the acid chloride with aqueous ammonia to yield (S)-3-(benzyloxycarbonylamino)-2-chloropropanamide.

Step 3: Cyclization to a Piperazinone Derivative

-

React the chloroacetamide from the previous step with a suitable primary amine, such as benzylamine, in ethanol at reflux to induce cyclization and form the piperazinedione.

-

Perform a selective reduction of one of the carbonyl groups using a reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (THF) to yield the corresponding piperazin-2-one.

Step 4: Reduction to (S)-(4-Benzylpiperazin-2-yl)methanol

-

The piperazinone is fully reduced using a strong reducing agent like LAH in THF at reflux to yield the desired (S)-(4-benzylpiperazin-2-yl)methanol.

Step 5: Deprotection and Salt Formation

-

The benzyl protecting group is removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield (S)-Piperazin-2-ylmethanol.

-

Treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) will yield the desired (S)-Piperazin-2-ylmethanol dihydrochloride.

Applications in Drug Discovery: A Chiral Building Block for Sigma-1 Receptor Ligands

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7] Chiral C-substituted piperazines, such as Piperazin-2-ylmethanol, are of particular interest as they allow for the exploration of three-dimensional chemical space, leading to improved target affinity and selectivity.[7]

One of the most significant applications of chiral (piperazin-2-yl)methanol derivatives is in the development of ligands for the sigma-1 receptor.[5] The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[8][9] It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[9][10][11] Consequently, it has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions.[11][12][13]

Sigma-1 Receptor Signaling Pathway

The unique subcellular localization of the sigma-1 receptor at the MAM positions it as a key regulator of inter-organelle communication, particularly between the ER and mitochondria.

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.

Under normal physiological conditions, the sigma-1 receptor exists as an oligomer in a complex with the binding immunoglobulin protein (BiP), an ER chaperone.[8][9] Upon stimulation by ligands, such as derivatives of Piperazin-2-ylmethanol, or in response to cellular stress, the sigma-1 receptor dissociates from BiP and undergoes a conformational change to its active monomeric state.[8][9] In this active form, it can interact with and modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, a key channel for calcium release from the ER.[11] By stabilizing the IP3 receptor, the sigma-1 receptor facilitates the transfer of calcium from the ER to the mitochondria, which is essential for maintaining mitochondrial function and ATP production, ultimately promoting cell survival and neuroprotection.[8]

Experimental Workflow: N-Alkylation of Piperazin-2-ylmethanol

The secondary amine of the piperazine ring in Piperazin-2-ylmethanol provides a convenient handle for further functionalization, such as N-alkylation, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: General workflow for the N-alkylation of Piperazin-2-ylmethanol.

Detailed Protocol: Mono-N-Alkylation of (S)-Piperazin-2-ylmethanol

This protocol provides a general procedure for the mono-N-alkylation of (S)-Piperazin-2-ylmethanol using an alkyl halide.[14][15]

Materials:

-

(S)-Piperazin-2-ylmethanol dihydrochloride

-

Alkyl halide (e.g., benzyl bromide, 1.1 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (3.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (S)-Piperazin-2-ylmethanol dihydrochloride (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (3.0 equivalents).

-

Add the alkyl halide (1.1 equivalents) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated product.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its straightforward synthesis from readily available chiral precursors and the ease of functionalization of its piperazine core make it an attractive scaffold for the generation of diverse chemical libraries. The successful application of its derivatives as potent and selective ligands for the sigma-1 receptor highlights its potential in the development of novel therapeutics for a range of challenging neurological and psychiatric disorders. This technical guide provides a solid foundation for researchers to explore the full potential of this remarkable chiral building block in their quest for the next generation of innovative medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 11. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 12. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of Piperazin-2-ylmethanol Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Piperazin-2-ylmethanol dihydrochloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for the structural elucidation, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from established principles of spectroscopy and data from structurally related piperazine derivatives.

Predicted ¹H NMR Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 1H | H-2 |

| ~ 3.6 - 3.8 | m | 2H | -CH₂OH |

| ~ 3.2 - 3.5 | m | 4H | H-3, H-5 |

| ~ 3.0 - 3.2 | m | 2H | H-6 |

Note: In the dihydrochloride salt, the piperazine ring nitrogens are protonated, leading to a downfield shift of all proton signals compared to the free base. The exact chemical shifts and multiplicities are dependent on the pH and conformational dynamics of the molecule in solution.

Predicted ¹³C NMR Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 - 65 | -CH₂OH |

| ~ 55 - 60 | C-2 |

| ~ 40 - 45 | C-3, C-5 |

| ~ 38 - 43 | C-6 |

Note: The protonation of the nitrogen atoms in the dihydrochloride salt will cause a downfield shift in the signals of the adjacent carbon atoms.

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3500 | Strong, Broad | O-H stretch (alcohol), N-H stretch (ammonium) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 2400 - 2700 | Broad | N⁺-H stretch (ammonium salt) |

| 1580 - 1650 | Medium | N-H bend (ammonium) |

| 1400 - 1480 | Medium | C-H bend (scissoring) |

| 1000 - 1150 | Strong | C-O stretch (primary alcohol), C-N stretch |

Note: The IR spectrum of the dihydrochloride salt will be characterized by the broad and strong absorptions corresponding to the O-H and N⁺-H stretching vibrations.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 117.097 | [M+H]⁺ (Monoisotopic mass of the free base) |

| 99.086 | [M+H - H₂O]⁺ |

| 87.081 | [M+H - CH₂OH]⁺ |

Note: Under Electrospray Ionization (ESI), the observed mass will correspond to the protonated free base (Piperazin-2-ylmethanol).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for referencing the chemical shifts (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a Potassium Bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or water, to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode.

-

The mass range should be set to scan for the expected molecular ion.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth Technical Guide to Piperazin-2-ylmethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperazin-2-ylmethanol dihydrochloride, a valuable chiral building block in medicinal chemistry. This document details its chemical and physical properties, a detailed synthetic route, its significant biological activity as a sigma-1 receptor ligand, and relevant experimental protocols.

Core Properties of this compound

This compound is a piperazine derivative that serves as a key intermediate in the synthesis of various biologically active compounds. Its structural features, including the chiral center and the primary alcohol, make it a versatile scaffold for drug design and development.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 122323-87-9 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₄Cl₂N₂O | [1][2][3] |

| Molecular Weight | 189.08 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO. The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol. | [3] |

| Storage | Store at -20°C for up to 3 years. | [3] |

| Chiral Analogs | (S)-Piperazin-2-ylmethanol dihydrochloride (CAS: 149629-73-2) | [6][7] |

Synthesis of (S)-Piperazin-2-ylmethanol Dihydrochloride

A common and effective method for the enantiomerically pure synthesis of (S)-Piperazin-2-ylmethanol derivatives starts from the readily available chiral precursor, (S)-serine. The following is a representative synthetic pathway.

Caption: Synthetic workflow for (S)-Piperazin-2-ylmethanol Dihydrochloride.

Experimental Protocol: Synthesis of (S)-4-Substituted-piperazin-2-ylmethanol

This protocol is adapted from the synthesis of chiral nonracemic (piperazin-2-yl)methanol derivatives[8].

-

Chloroacetylation of (S)-serine: (S)-serine is reacted with chloroacetyl chloride in the presence of a suitable base (e.g., sodium hydroxide) in an aqueous medium at low temperatures (0-5 °C) to yield (S)-2-(2-chloroacetamido)-3-hydroxypropanoic acid.

-

Cyclization: The resulting chloroacetamide is then reacted with a primary amine (R-NH₂) in a suitable solvent, leading to the formation of a diastereomeric mixture of bicyclic piperazinediones. The specific diastereomer can be isolated using chromatographic techniques.

-

Reduction: The purified piperazinedione is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield the corresponding (S)-4-substituted-piperazin-2-ylmethanol.

-

Deprotection and Salt Formation: If a protecting group is used on the primary amine, it is removed under appropriate conditions. Finally, the free base is treated with hydrochloric acid in a suitable solvent (e.g., ethanol or isopropanol) to precipitate the desired (S)-Piperazin-2-ylmethanol dihydrochloride salt, which can be collected by filtration and dried.

Biological Activity and Mechanism of Action

Derivatives of (piperazin-2-yl)methanol have been identified as potent ligands for sigma receptors, with a particular affinity for the sigma-1 receptor subtype[8]. This interaction is a key aspect of their biological activity and therapeutic potential.

Sigma-1 Receptor Affinity

Studies have demonstrated that N-4 substituted (S)-(piperazin-2-yl)methanol derivatives exhibit high affinity for the sigma-1 receptor. The nature of the substituent at the N-4 position significantly influences the binding affinity, as shown in the table below.

Table 2: Binding Affinities (Ki) of N-4 Substituted (S)-(Piperazin-2-yl)methanol Derivatives for Sigma Receptors

| Compound | N-4 Substituent | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |

| 3a | Benzyl | 158 ± 21 | > 10,000 |

| 3b | 4-Fluorobenzyl | 89 ± 12 | > 10,000 |

| 3c | 4-Chlorobenzyl | 65 ± 8 | > 10,000 |

| 3d | 4-Methoxybenzyl | 12.4 ± 1.5 | 1,800 ± 250 |

| 3e | 3,4-Dimethoxybenzyl | 25 ± 3 | 2,500 ± 300 |

| 3f | Phenethyl | 210 ± 30 | > 10,000 |

Data extracted from Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & medicinal chemistry, 12(12), 3299–3311.[8]

The data indicates that an additional phenyl residue in the N-4 substituent is favorable for high sigma-1 receptor affinity. Notably, the p-methoxybenzyl substituted derivative 3d shows the highest affinity for the sigma-1 receptor with a Ki of 12.4 nM and demonstrates significant selectivity over the sigma-2 receptor[8].

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER)[9][10]. It plays a crucial role in regulating intracellular calcium signaling, cellular stress responses, and neuronal plasticity[10][11].

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Upon activation by a ligand, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) and modulates the activity of various downstream effectors[8][9]. This includes the regulation of inositol 1,4,5-trisphosphate (IP3) receptors, which control the release of calcium from the ER[10]. This modulation of calcium signaling between the ER and mitochondria is critical for cellular energy metabolism and survival. Furthermore, the sigma-1 receptor is involved in the unfolded protein response (UPR) and can activate pro-survival pathways such as the Nrf2 and MAPK signaling cascades, contributing to its neuroprotective effects[12].

Experimental Protocols

The following is a detailed protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol is based on established methods for sigma-1 receptor binding assays[8].

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-(+)-pentazocine prepared in assay buffer at a concentration of approximately 2-3 nM.

-

Test Compound: Prepare a series of dilutions of the test compound (e.g., this compound) in the assay buffer.

-

Non-specific Binding: A high concentration (e.g., 10 µM) of a known sigma-1 receptor ligand, such as haloperidol, is used to determine non-specific binding.

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in the assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to the respective wells:

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of haloperidol solution, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of the test compound dilution, 50 µL of [³H]-(+)-pentazocine, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 120 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Conclusion

This compound and its chiral derivatives are important building blocks in the field of medicinal chemistry. Their synthesis from readily available chiral precursors allows for the development of enantiomerically pure compounds. The significant affinity of these derivatives for the sigma-1 receptor highlights their potential for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound | CAS 122323-87-9 | Sun-shinechem [sun-shinechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 9. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Piperazin-2-ylmethanol dihydrochloride. While specific quantitative data for this compound is limited in publicly available literature, this document establishes an inferred physicochemical profile based on the known properties of structurally related piperazine compounds and hydrochloride salts. It details the anticipated solubility in various solvents and outlines the expected stability under different environmental conditions. Crucially, this guide furnishes detailed, industry-standard experimental protocols for determining equilibrium solubility and conducting forced degradation studies to establish a stability-indicating profile. These methodologies are designed to provide researchers with a robust framework for empirical evaluation. Visual workflows and diagrams are included to clarify experimental processes and conceptual relationships, adhering to best practices for data visualization and interpretation in a research and development setting.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine core functionalized with a hydroxymethyl group. As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical determinants of its utility in pharmaceutical research and development. These parameters influence everything from formulation design and bioavailability to storage conditions and shelf-life. Understanding the degradation pathways and solubility limits is essential for developing robust analytical methods and ensuring the quality, safety, and efficacy of any potential therapeutic agent derived from this molecule. This guide synthesizes available information on related compounds to provide a predictive profile and offers detailed protocols for its empirical determination.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in both aqueous and organic media. The presence of two protonated nitrogen atoms in the dihydrochloride salt form, along with the polar hydroxyl group, is expected to confer high aqueous solubility.

Inferred Solubility Data

Based on the solubility characteristics of piperazine and its salts, the following table presents an inferred solubility profile for this compound.[1][2][3] These values should be considered estimates and require empirical verification.

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | The dihydrochloride salt form is ionic and the molecule contains a polar hydroxyl group, both of which readily interact with water.[1] |

| Methanol | Polar Protic | High to Moderate | Methanol is a polar solvent capable of hydrogen bonding, making it effective at solvating polar and ionic compounds.[3] |

| Ethanol | Polar Protic | Moderate | Slightly less polar than methanol, ethanol is still expected to be a good solvent for this compound.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Its polarity should allow for some dissolution, though likely less than more polar solvents like water or DMSO. |

| Dichloromethane (DCM) | Non-Polar | Low / Insoluble | As a non-polar solvent, DCM is not expected to effectively solvate the highly polar, ionic salt. |

| Hexane | Non-Polar | Insoluble | The significant polarity of the solute results in poor solubility in non-polar alkanes. |

Factors Influencing Solubility

-

pH: The solubility of this compound in aqueous media is expected to be pH-dependent. In acidic to neutral pH, the piperazine nitrogens will remain protonated, maintaining high solubility. In basic conditions, deprotonation would yield the free base, which may have lower aqueous solubility.[1]

-

Temperature: For most salts, solubility in water increases with temperature.[1][2] Therefore, heating the solvent is likely to increase the amount of this compound that can be dissolved.

-

Solvent Polarity: As indicated in the table, polar solvents are required to effectively dissolve this polar, ionic compound, following the principle of "like dissolves like".[4]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[5] Piperazine derivatives can be susceptible to degradation through hydrolysis, oxidation, and photolysis.[6][7]

Forced Degradation and Potential Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6]

-

Hydrolysis: Piperazine rings are generally stable to hydrolysis. However, the overall stability can be pH-dependent.[6] Degradation may be more likely under strongly acidic or basic conditions, especially at elevated temperatures.[7]

-

Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[6] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk.

-

Photolysis: Exposure to UV or visible light can induce degradation in some organic molecules. Photostability testing is a crucial part of stress testing to determine if the substance is light-sensitive.[8] If it is, storage in light-resistant (amber) containers is necessary.[6]

-

Thermal Degradation: The solid-state stability of the compound should be evaluated at elevated temperatures to understand its thermal lability.[8]

Recommended Storage Conditions

Based on the general properties of hydrochloride salts and piperazine derivatives, the following storage conditions are recommended to ensure long-term stability.[9]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or as determined by stability studies. | Refrigerated or controlled room temperature storage minimizes thermal degradation.[9] |

| Humidity | Store in a well-closed container in a dry place. | Protects against potential hydrolysis from atmospheric moisture.[5] |

| Light | Store in a light-resistant container. | Prevents photolytic degradation if the compound is found to be light-sensitive.[6] |

| Atmosphere | For maximum stability, especially in solution, consider storage under an inert gas (e.g., Nitrogen, Argon). | Prevents oxidative degradation.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the empirical determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices for determining the equilibrium solubility of an API.[10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., Water, pH 7.4 buffer)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

HPLC-UV or other suitable analytical instrument for quantification

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., add 50-100 mg to 5 mL of solvent). The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[11]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).[10] Allow the mixture to equilibrate for a predetermined period (e.g., 24 to 48 hours).

-

Sampling: After equilibration, stop the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a pipette. Do not disturb the solid material.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.[12]

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination (Shake-Flask Method)

Caption: Workflow for the Shake-Flask solubility determination method.

Protocol 2: Forced Degradation Study (Stability-Indicating Method)

This protocol outlines a general procedure for conducting forced degradation studies based on ICH guidelines to identify potential degradation pathways.[6][8]

Objective: To generate potential degradation products and develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Water, Acetonitrile, Methanol)

-

pH meter, heating block or water bath, photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or methanol).

-

Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample (unstressed) should be analyzed concurrently.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with 3-30% H₂O₂ and keep at room temperature for a specified period.

-

Thermal Degradation (Solution): Heat the stock solution at 60-80°C.

-

Thermal Degradation (Solid): Place the solid powder in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).[6] Dissolve a sample for analysis.

-

Photolytic Degradation: Expose the stock solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples and the control sample by a suitable chromatographic method (e.g., reverse-phase HPLC with a C18 column). The method should be capable of separating the parent peak from all generated degradation products. A mass spectrometer can be used for the identification of degradants.

General Workflow for a Forced Degradation Study

Caption: General workflow for conducting a forced degradation study.

Conclusion

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound, based on established chemical principles and data from analogous structures. While inferred data offers a valuable starting point, the detailed experimental protocols provided herein are critical for any researcher or drug developer to empirically determine these essential physicochemical properties. The systematic application of these methods will enable the generation of robust data necessary for formulation development, analytical method validation, and regulatory submissions, ensuring the development of a safe, stable, and effective product.

Logical Relationship of Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. amphray.com [amphray.com]

- 4. benchchem.com [benchchem.com]

- 5. fdaghana.gov.gh [fdaghana.gov.gh]

- 6. benchchem.com [benchchem.com]

- 7. isaacpub.org [isaacpub.org]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]

- 10. scielo.br [scielo.br]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

The Strategic Use of Piperazin-2-ylmethanol Dihydrochloride in Parallel Synthesis for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperazine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is attributed to its ability to introduce favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and to serve as a versatile scaffold for presenting pharmacophoric elements in precise three-dimensional orientations. This guide provides an in-depth exploration of Piperazin-2-ylmethanol dihydrochloride as a strategic starting material for the parallel synthesis of diverse chemical libraries aimed at accelerating drug discovery efforts.

Introduction to this compound as a Building Block

This compound is a chiral, bifunctional building block offering multiple points for diversification. The piperazine core contains two secondary amine groups with different steric and electronic environments, allowing for selective functionalization. The presence of a primary alcohol provides an additional handle for introducing a wide array of chemical moieties. As the dihydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, although it requires a base to liberate the free amine for subsequent reactions. The inherent chirality of this starting material is of particular importance for generating stereochemically defined compound libraries, a critical aspect in modern drug design.

Synthetic Strategies for Library Generation

The generation of a compound library from this compound can be approached through several strategic pathways, primarily revolving around the sequential or parallel functionalization of its reactive sites. The choice between solution-phase and solid-phase synthesis will depend on the desired library size, the nature of the building blocks, and the purification strategy.

Selective N-Functionalization

A key challenge and opportunity in utilizing non-symmetrical piperazines is the selective functionalization of the two nitrogen atoms (N1 and N4). The proximity of the hydroxymethyl group to one of the nitrogens can influence its reactivity.

-

Monofunctionalization: In many synthetic approaches involving piperazine derivatives, a mono-protection strategy, often with a Boc (tert-butyloxycarbonyl) group, is employed to allow for the selective functionalization of the free nitrogen.[3] While this compound is not pre-protected, reaction conditions can be optimized (e.g., using a limiting amount of reactant) to favor mono-substitution.

-

Orthogonal Protection: For more complex synthetic routes, one nitrogen can be protected with a group that is stable to the reaction conditions used to functionalize the other nitrogen, and which can be removed under different, non-interfering conditions.

-

One-Pot, One-Step Procedures: Recent advancements have focused on simplified one-pot, one-step syntheses of monosubstituted piperazines from a protonated piperazine, eliminating the need for protecting groups.[4] This approach can be highly efficient for library generation.

Solid-Phase vs. Solution-Phase Synthesis

Solid-Phase Synthesis (SPS): This technique is highly amenable to automated parallel synthesis and is particularly advantageous for creating large compound libraries.[3][5] The starting material is first attached to a solid support (resin), and subsequent reactions are carried out with excess reagents to drive the reactions to completion. Purification is simplified to washing the resin to remove excess reagents and byproducts. The final compound is then cleaved from the resin.

Solution-Phase Synthesis: While traditionally more labor-intensive in terms of purification, modern solution-phase parallel synthesis techniques often employ liquid-liquid extraction, solid-phase extraction (SPE), or scavenging resins to streamline the purification process. This approach can be more flexible for certain reaction types and may be more readily scalable.

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi or Mannich reactions, offer a powerful strategy for rapidly generating molecular complexity in a single step.[3] Piperazine derivatives can serve as the amine component in these reactions, allowing for the combination of three or more diverse building blocks in a combinatorial fashion.

Experimental Protocols

The following protocols are representative methodologies adapted for the use of this compound in a parallel synthesis format.

Protocol 1: Solution-Phase Parallel Acylation of Piperazin-2-ylmethanol

This protocol describes the parallel synthesis of a library of N-acyl piperazine derivatives in a 96-well plate format.

Materials:

-

This compound

-

A diverse set of carboxylic acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

96-well reaction block

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in DMF with 2.2 equivalents of DIEA.

-

Prepare 0.2 M solutions of a diverse library of carboxylic acids in DMF.

-

Prepare a 0.2 M solution of DIC and HOBt in DMF.

-

-

Reaction Setup:

-

To each well of the 96-well reaction block, add 200 µL of the Piperazin-2-ylmethanol solution.

-

To each well, add 200 µL of a unique carboxylic acid solution.

-

Initiate the reaction by adding 200 µL of the DIC/HOBt solution to each well.

-

-

Reaction and Work-up:

-

Seal the reaction block and agitate at room temperature for 16 hours.

-

Quench the reaction by adding 100 µL of water to each well.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude product.

-

-

Purification:

-

Purify the library members using parallel HPLC or an appropriate automated purification system.

-

Protocol 2: Solid-Phase Synthesis of a Disubstituted Piperazine Library

This protocol outlines the synthesis of a library with diversity at both the N1 and N4 positions, as well as the hydroxyl group, using a solid-phase approach.

Materials:

-

Rink Amide resin

-

This compound

-

A diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates

-

DIC, HOBt, DIEA

-

Trifluoroacetic acid (TFA)

-

DCM, DMF

Procedure:

-

Resin Loading:

-

Swell the Rink Amide resin in DMF.

-

Couple a suitable linker, if necessary, to which Piperazin-2-ylmethanol can be attached via its hydroxyl group.

-

-

First Diversification (N-acylation/sulfonylation/urea formation):

-

To the resin-bound piperazine, add a solution of a carboxylic acid with DIC/HOBt, a sulfonyl chloride with DIEA, or an isocyanate in DMF.

-

Allow the reaction to proceed to completion, then wash the resin thoroughly with DMF and DCM.

-

-

Second Diversification (N-alkylation/reductive amination):

-

To the N1-substituted resin, add a solution of an aldehyde or ketone and a reducing agent such as sodium triacetoxyborohydride for reductive amination, or an alkyl halide with a base for N-alkylation.

-

Wash the resin extensively to remove excess reagents.

-

-

Cleavage and Isolation:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA in water) to release the final compounds.

-

Collect the cleavage solution and evaporate the TFA.

-

Precipitate the product with cold diethyl ether and isolate by filtration or centrifugation.

-

Data Presentation

The success of a parallel synthesis campaign is often measured by the yield and purity of the resulting library members. Below are tables representing hypothetical data from the synthesis of a small, diverse library.

Table 1: Representative Yields for Solution-Phase Parallel Acylation

| Carboxylic Acid Building Block | Product Molecular Weight | Yield (%) | Purity (%) (by LC-MS) |

| Acetic Acid | 158.19 | 85 | >95 |

| Benzoic Acid | 220.26 | 78 | >95 |

| 4-Chlorobenzoic Acid | 254.71 | 81 | >95 |

| Cyclohexanecarboxylic Acid | 226.30 | 88 | >90 |

| Thiophene-2-carboxylic Acid | 226.27 | 75 | >90 |

Table 2: Purity Profile of a Solid-Phase Synthesized Library

| N1 Substituent | N4 Substituent | Purity (%) (by LC-MS) |

| Benzoyl | Benzyl | 92 |

| Tosyl | Isopropyl | 88 |

| Phenylcarbamoyl | 4-Fluorobenzyl | 95 |

| Acetyl | Cyclohexylmethyl | 91 |

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity | MDPI [mdpi.com]

Role of piperazine scaffolds in medicinal chemistry

An In-depth Technical Guide to the Role of Piperazine Scaffolds in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," it is a structural component in a multitude of FDA-approved drugs spanning a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1][2][3][4][5] This guide elucidates the fundamental physicochemical properties, synthetic versatility, and profound impact on pharmacokinetics and pharmacodynamics that make piperazine an indispensable tool in drug design and development.[2] It provides a comprehensive overview of its applications, structure-activity relationships (SAR), quantitative biological data, and key experimental protocols.

The Piperazine Scaffold: Physicochemical and Pharmacokinetic Advantages

The widespread use of the piperazine moiety stems from its unique and tunable characteristics that favorably influence drug-like properties.[1][2]

1.1. Core Physicochemical Properties The versatile structure of piperazine allows for strategic modification to achieve desired pharmacological activity.[6][7][8] Key properties include:

-

Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values, allowing it to be protonated under physiological conditions.[9][10] This basicity is crucial for forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics. The two nitrogen atoms also serve as hydrogen bond acceptors, while the N-H groups can act as donors, facilitating strong interactions with biological targets.[6][7][11]

-

Solubility and Bioavailability: The polar nature of the two nitrogen atoms often imparts greater water solubility to parent molecules, which can lead to improved oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7][12][13]

-

Conformational Rigidity and Flexibility: The piperazine ring typically adopts a stable chair conformation.[10] This provides a degree of structural rigidity, which can be beneficial for locking a molecule into the bioactive conformation required for target binding, thus improving affinity and specificity.[6][7] At the same time, it can act as a flexible linker between different pharmacophores.[1]

Table 1: Physicochemical Properties of Piperazine and Common Salts

| Compound | Melting Point (°C) | pKa1 | pKa2 | Notes |

|---|---|---|---|---|

| Piperazine (anhydrous) | 106 - 108 | 5.35 | 9.73 | Deliquescent solid with a saline taste.[9][10] |

| Piperazine Hexahydrate | 44 | - | - | Common industrial form, melts at 44°C.[10] |

| Piperazine Dihydrochloride | 318 - 320 | - | - | More stable than the piperazine base.[9] |

| Piperazine Tartrate Salts | Not Specified | - | - | Reported to be non-hygroscopic.[9] |

Synthetic Methodologies

The chemical reactivity of piperazine facilitates its straightforward incorporation into complex molecules.[1][14] Synthetic strategies range from classical condensations to modern C-H functionalization techniques that expand structural diversity.[11][15]

-

Classical Synthesis: Traditional methods often involve the condensation reaction between ethylenediamine and various bifunctional compounds.[15]

-

N-Functionalization: The secondary amine nature of the piperazine nitrogens makes them readily amenable to N-alkylation and N-arylation reactions. Common methods include reductive amination, aromatic nucleophilic substitution, and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[14]

-

C-H Functionalization: While approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, recent advances in C-H functionalization are enabling the synthesis of more complex, C-substituted piperazines, opening new avenues for structural exploration.[11][16]

Caption: General workflow for the discovery of piperazine-based drug candidates.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperazine scaffold is a key component in drugs targeting a wide array of diseases.[17][18][19]

3.1. Central Nervous System (CNS) Disorders Piperazine derivatives are prevalent in drugs treating depression, anxiety, and psychosis, often targeting neurotransmitter systems.[20][21]

-

Mechanism: Many CNS-active piperazines modulate serotonin (5-HT) and dopamine (D2) receptors.[20] The piperazine can act as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.

-

Examples:

-

Olanzapine (Antipsychotic): Features a piperazine ring integrated into a thienobenzodiazepine system.

-

Fluoxetine (Antidepressant): A selective serotonin reuptake inhibitor (SSRI) that contains a piperazine moiety.[15]

-

-